molecular formula C14H12ClNO2 B2652217 (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 423150-34-9

(2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2652217
CAS No.: 423150-34-9
M. Wt: 261.71
InChI Key: AJYOMAAESGKOPW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring:

  • Furan-2-yl group: A heterocyclic moiety contributing to π-π stacking and hydrogen-bonding interactions.
  • 5-Chloro-2-methylphenyl substituent: A halogenated aromatic group influencing lipophilicity and target binding.
  • (2E)-configuration: The trans geometry of the acrylamide double bond, critical for conformational stability and bioactivity.

Its structural analogs often vary in substituents on the phenyl ring, heterocyclic systems, or additional functional groups, leading to diverse biological profiles.

Properties

IUPAC Name

(E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-10-4-5-11(15)9-13(10)16-14(17)7-6-12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOMAAESGKOPW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule with notable biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide is C16H14ClN3O2C_{16}H_{14}ClN_{3}O_{2}, and its IUPAC name reflects its structural complexity. The compound features a furan ring and a prop-2-enamide moiety, which contribute to its biological interactions.

PropertyValue
Molecular Weight303.75 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on human breast cancer cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating effective inhibition of cell growth. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. It has been observed to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses.

Research Findings on Inflammation

A recent study highlighted that treatment with (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide resulted in a significant reduction in pro-inflammatory cytokines such as IL-1β and IL-18 in macrophage models. This suggests potential therapeutic applications in treating chronic inflammatory conditions.

The biological activity of (2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of key enzymes, leading to reduced enzymatic activity.
  • Signal Transduction Modulation : It modulates various signaling pathways, including those involved in apoptosis and inflammation.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AnticancerIC50 = 25 µM
Anti-inflammatoryReduced IL-1β levels
Enzyme InhibitionTargets specific enzymes

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituents Key Features Biological Activity Reference
(2E)-N-(3-Chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]acrylamide 3-Cl, 2-Me on phenyl; 2-Cl on furan-linked phenyl Enhanced halogen bonding; increased steric bulk Not explicitly reported, but structural similarity suggests potential kinase inhibition
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) 4-F on phenyl; thiazole core Thiazole enhances metabolic stability; fluorine improves bioavailability Potent KPNB1 inhibition; anticancer activity (IC₅₀ < 1 μM)
(2E)-3-(furan-2-yl)-N-[(3-nitrophenyl)carbamothioyl]prop-2-enamide 3-NO₂ on phenyl; thiourea linkage Nitro group increases electron-withdrawing effects; thiourea enables metal coordination Antioxidant activity (DPPH IC₅₀ = 0.7372 mg/mL)

Key Observations :

  • Halogen substituents (Cl, F) improve lipophilicity and target binding via halogen bonds.
  • Nitro groups enhance electron-withdrawing effects but may reduce metabolic stability.
  • Heterocyclic cores (e.g., thiazole in Compound 31) modulate solubility and potency .

Variations in the Acrylamide Backbone

Compound Name Backbone Modification Key Features Biological Activity Reference
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide Cyano group at C2 Increased electrophilicity; pyrazole enhances π-stacking Potential kinase inhibition (structural analogy to EGFR inhibitors)
4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide Isopropylamino group Improved solubility; steric hindrance alters binding Not reported, but likely impacts pharmacokinetics

Key Observations :

  • Bulky substituents (e.g., isopropylamino) may reduce off-target interactions but limit membrane permeability .

Functional Group Additions

Compound Name Functional Group Key Features Biological Activity Reference
4-(((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (52) Schiff base + sulfonamide Dual hydrogen-bond donors; sulfonamide enhances solubility Moderate DPPH radical scavenging (IC₅₀ = 0.7372 mg/mL)
(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide Sulfamoyl group Strong hydrogen-bond acceptor; improves water solubility Not reported, but sulfamoyl may confer antibacterial activity

Key Observations :

  • Sulfonamide/sulfamoyl groups improve solubility and enable hydrogen bonding with biological targets.
  • Schiff bases introduce redox-active sites, useful in antioxidant or metal-chelating applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.